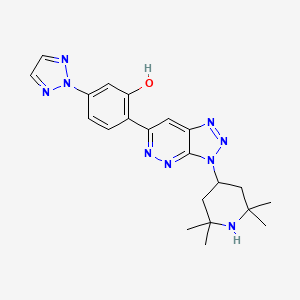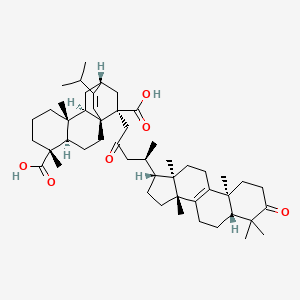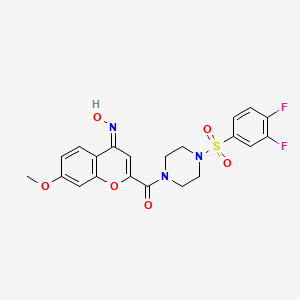
Ido1-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido1-IN-21 is a small-molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway . IDO1 plays a pivotal role in immune suppression and tumor immune escape, making it a significant target for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ido1-IN-21 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions are intermediates that are further functionalized to produce the final compound, this compound .
Scientific Research Applications
Ido1-IN-21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Ido1-IN-21 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine . This inhibition leads to a reduction in kynurenine levels, which in turn alleviates the immunosuppressive environment created by tumors . The molecular targets and pathways involved include the kynurenine pathway and various immune cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ido1-IN-21 include:
Indoximod: Another IDO1 inhibitor with a different mechanism of action.
Epacadostat: A potent and selective IDO1 inhibitor currently in clinical trials.
Navoximod: An IDO1 inhibitor that has shown promising results in combination with other immunotherapies.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against IDO1, making it a valuable tool for studying the kynurenine pathway and developing new cancer immunotherapies .
Properties
Molecular Formula |
C21H19F2N3O6S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-[(4Z)-4-hydroxyimino-7-methoxychromen-2-yl]methanone |
InChI |
InChI=1S/C21H19F2N3O6S/c1-31-13-2-4-15-18(24-28)12-20(32-19(15)10-13)21(27)25-6-8-26(9-7-25)33(29,30)14-3-5-16(22)17(23)11-14/h2-5,10-12,28H,6-9H2,1H3/b24-18- |
InChI Key |
KLDZWUKEYNHSOV-MOHJPFBDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\O)/C=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)C=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


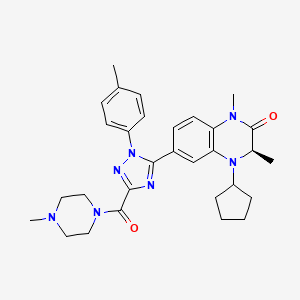
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
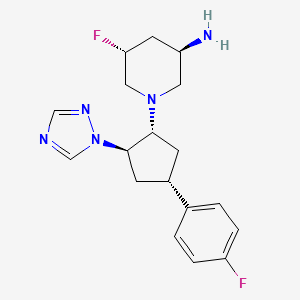
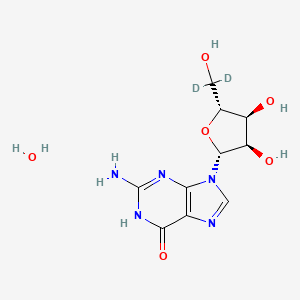
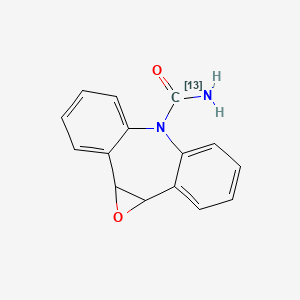
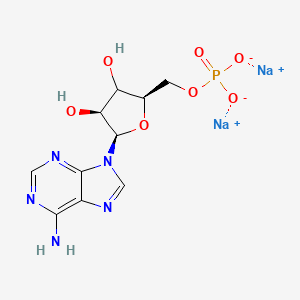
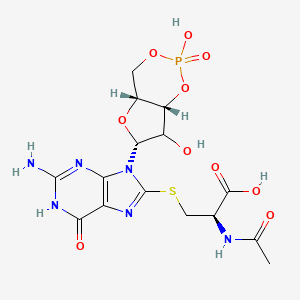
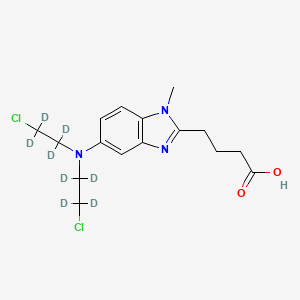
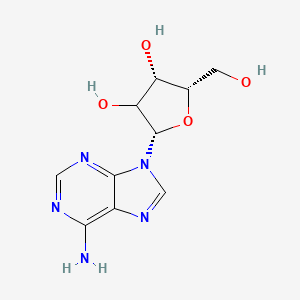
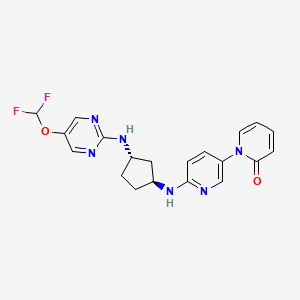
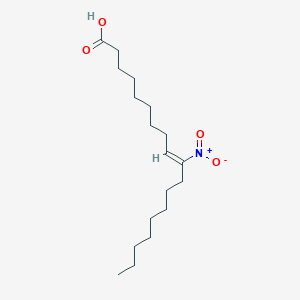
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
